3-Ethylphenyl methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylphenyl methylcarbamate is an organic compound with the molecular formula C10H13NO2. It belongs to the class of carbamates, which are esters of carbamic acid. This compound is known for its applications in various fields, including agriculture and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylphenyl methylcarbamate typically involves the reaction of 3-ethylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The general reaction can be represented as: [ \text{3-Ethylphenol} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of carbamates often involves the use of phosgene or its derivatives. due to the hazardous nature of phosgene, alternative methods such as the use of dimethyl carbonate in a flow system over solid catalysts have been developed. This method is more environmentally friendly and offers high yields .
Chemical Reactions Analysis
Types of Reactions: 3-Ethylphenyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the carbamate into its corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to convert the carbamate back to its amine and alcohol components.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols .
Scientific Research Applications
3-Ethylphenyl methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industry: It is used in the production of pesticides and herbicides, as well as in the chemical and paint industries
Mechanism of Action
The mechanism of action of 3-ethylphenyl methylcarbamate involves its interaction with specific molecular targets and pathways. Carbamates are known to inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in the nervous system. The inhibition occurs through the formation of a stable carbamoyl-enzyme complex, which prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter and subsequent overstimulation of the nervous system .
Comparison with Similar Compounds
Carbaryl: Another carbamate insecticide with similar inhibitory effects on acetylcholinesterase.
Carbofuran: A highly toxic carbamate pesticide used in agriculture.
Aminocarb: A carbamate insecticide with applications in pest control.
Uniqueness: 3-Ethylphenyl methylcarbamate is unique due to its specific structural features and the presence of an ethyl group on the phenyl ring. This structural variation can influence its reactivity, stability, and interaction with biological targets compared to other carbamates .
Properties
CAS No. |
4043-23-6 |
---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(3-ethylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C10H13NO2/c1-3-8-5-4-6-9(7-8)13-10(12)11-2/h4-7H,3H2,1-2H3,(H,11,12) |
InChI Key |
OVFHLBQEDQHIGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)OC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.